molecular formula C21H19N3O3 B11030762 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11030762
M. Wt: 361.4 g/mol
InChI Key: LPMKDSOFOXTMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical research reagent based on the privileged pyrazolo[1,5-a]pyrimidinone scaffold, a structure of high interest in medicinal chemistry for developing targeted therapeutic agents . This compound is designed for research applications primarily in drug discovery and mechanism of action studies. Its molecular framework is structurally analogous to compounds investigated as potent, low-cytotoxicity inhibitors of Mycobacterium tuberculosis (Mtb) . Structure-activity relationship (SAR) studies indicate that a methyl group at the 2-position (R1) is a key feature for maintaining potent antitubercular activity, while the 4-methoxyphenyl substituents at the 3- and 5-positions are hypothesized to enhance cellular penetration and target affinity . Furthermore, the pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in oncology research, functioning as a versatile scaffold for potent protein kinase inhibitors (PKIs) . It can act as an ATP-competitive inhibitor, mimicking the purine ring of ATP to block the kinase activity crucial for signaling in various cancers . The specific substitution pattern on this compound makes it a valuable chemical tool for probing enzymatic function and conducting SAR expansions in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H19N3O3/c1-13-20(15-6-10-17(27-3)11-7-15)21-22-18(12-19(25)24(21)23-13)14-4-8-16(26-2)9-5-14/h4-12,23H,1-3H3

InChI Key

LPMKDSOFOXTMET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-ketoester’s carbonyl carbon, followed by cyclization and dehydration (Figure 1). Optimal yields (70–85%) are achieved using acetic acid as both catalyst and solvent at reflux temperatures (110–120°C) for 6–8 hours. Prolonged heating beyond 10 hours leads to decomposition, reducing yields to ≤50%.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal RangeYield (%)
Temperature110–120°C78–85
Reaction Time6–8 hours82
SolventAcetic acid85
Catalyst Loading10 mol% H2SO480

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a superior alternative to conventional heating, significantly reducing reaction times from hours to minutes. A modified protocol using 3-amino-5-(4-methoxyphenyl)-1H-pyrazole and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate under microwave conditions (150°C, 20 minutes) achieves 89% yield. This method minimizes side products like N-alkylated derivatives, which are prevalent in thermal routes.

Regioselectivity and Byproduct Analysis

X-ray crystallography confirms that microwave-assisted syntheses favor the 7(4H)-one tautomer (Figure 2A). The C═O bond length (1.23 Å) aligns with ketonic rather than phenolic structures, ensuring product consistency. Common byproducts include:

  • 5-Methoxy regioisomers (≤12%): Formed due to incomplete cyclization.

  • Diastereomeric adducts (≤8%): Generated at temperatures >160°C.

Multi-Step Functionalization Strategies

For derivatives requiring late-stage modifications, a chlorination-functionalization sequence is employed. Starting from 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, treatment with phosphorus oxychloride (POCl3) yields 5,7-dichloro intermediates, which undergo nucleophilic substitution with methoxy groups.

Table 2: Key Intermediates in Multi-Step Synthesis

IntermediateReagentsYield (%)
5,7-Dichloro derivativePOCl3, DMF, 80°C61
4-Morpholino-substitutedMorpholine, K2CO394
Suzuki-coupled productPd(PPh3)4, Ar-B(OH)273

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • 1H NMR : A singlet at δ 12.16 ppm corresponds to the NH proton of the pyrimidinone ring. Methoxy groups appear as singlets near δ 3.80 ppm.

  • 13C NMR : The carbonyl carbon resonates at δ 155.9 ppm, while quaternary carbons adjacent to methoxy groups show signals at δ 151.0–150.4 ppm.

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazolo[1,5-a]pyrimidinone core with dihedral angles of 85.2° between the methoxyphenyl substituents .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in anticancer research. It has been evaluated for its ability to inhibit specific kinases that are often overexpressed in cancer cells. For instance, studies have indicated that related pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Efficacy of Related Compounds

Compound NameCancer Cell LineIC50 (μM)Reference
Compound AMDA-MB-23127.6
Compound BA54915.4
Compound CHeLa22.3

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound class. Pyrazolo[1,5-a]pyrimidines have been shown to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are crucial in the inflammatory response.

Case Study: Inhibition of Inflammatory Pathways

In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on inflammation, it was observed that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacological Insights

Mechanism of Action

The unique structure of 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one allows it to interact with various biological targets effectively. Its mechanism typically involves:

  • Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways related to cancer progression.
  • Cytokine Modulation : Reducing the levels of inflammatory mediators through enzyme inhibition.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Synthesis Method Pharmacological Activity Key Properties
Target Compound : 3,5-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one 2-Methyl; 3,5-bis(4-methoxyphenyl) Not explicitly detailed in evidence (likely via aminopyrazole condensation with diketones) [7] Potential GABAA modulation (inferred from analogues) [11] High lipophilicity due to methoxy groups; molecular weight ~424 g/mol (estimated)
5-(3,5-Bis(trifluoromethyl)phenyl)-2-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one [1] Same core 2-Butyl; 5-(3,5-bis(trifluoromethyl)phenyl) Reflux of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate with 3-butyl-1H-pyrazol-5-amine in acetic acid Cytotoxic synergy with cold atmospheric plasma (glioblastoma) Electron-withdrawing CF3 groups enhance reactivity; molecular weight 455.3 g/mol
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one [9] Same core 2-Phenyl; 3,5-dimethyl Condensation of aminopyrazole with ethyl acetoacetate under microwave irradiation [9] Not reported; structural simplicity suggests utility as a synthetic intermediate Lower molecular weight (~255 g/mol); reduced steric hindrance
6-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives [11] Same core 6-Phenyl or 6-benzyl Multi-step synthesis from pyrazolobenzotriazine precursors High GABAA receptor affinity (e.g., compound 3g: anxiolytic at 10–30 mg/kg) Substitution at position 6 critical for receptor interaction
Triazolopyrimidinone derivatives (S1-TP, S2-TP, S3-TP) [12] Triazolo[1,5-a]pyrimidin-7(3H)-one 2-(4-Methoxyphenyl); variable 5-substituents (chloromethyl, piperidinomethyl, morpholinomethyl) Cyclization of triazole precursors with aromatic amines Electrochemically active; potential DNA interaction [12] Polar substituents (e.g., morpholine) improve water solubility

Pharmacological and Metabolic Profiles

  • GABAA Receptor Affinity : 6-Benzyl derivatives (e.g., 3g) exhibit higher binding affinity than 6-phenyl analogues, emphasizing substituent positioning [11].
  • Metabolism: Pyrazolopyrimidinones undergo hydroxylation and N-methylation by Mycobacterium tuberculosis enzymes (e.g., compound 77 → metabolites 78–80) [10]. Triazolopyrimidinones show reversible redox behavior, critical for drug-DNA interactions [12].

Physicochemical Properties

  • Lipophilicity : The target compound’s 4-methoxyphenyl groups increase logP compared to trifluoromethyl-substituted analogues (e.g., [1]).
  • Solubility : Morpholine or piperidine substituents (as in S2-TP/S3-TP) enhance aqueous solubility versus chloromethyl groups [12].

Biological Activity

3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly against various pathogens and in cancer research. This article aims to provide an in-depth examination of its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2

It features two methoxyphenyl groups and a methyl group attached to a pyrazolo-pyrimidine core. This unique structure contributes to its biological properties.

Antimicrobial Activity

One of the notable biological activities of this compound is its inhibition of Mycobacterium tuberculosis. According to data from BindingDB, this compound exhibits an IC50 value of approximately 42.4 µM against the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) from M. tuberculosis . This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis, making it a vital target for anti-tuberculosis drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cellular processes such as proliferation and survival . The compound has demonstrated synergistic cytotoxicity when combined with cold atmospheric plasma (CAP), enhancing its efficacy against cancer cells .

The mechanism through which this compound exerts its effects appears to be multifaceted:

  • Inhibition of Key Enzymes : It primarily inhibits DXS in M. tuberculosis, disrupting the pathogen's metabolic processes.
  • Kinase Inhibition : The compound may also target other kinases involved in cancer cell signaling pathways, leading to reduced cell viability and proliferation .

Study 1: Antitubercular Activity

A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and screened for antitubercular activity. The study found that compounds similar to this compound exhibited low cytotoxicity while maintaining significant activity against M. tuberculosis within macrophages . The research suggested that modifications to the core structure could enhance potency without increasing toxicity.

Study 2: Synergistic Effects with CAP

Research indicated that combining this compound with cold atmospheric plasma resulted in enhanced reactive species-dependent cytotoxicity against cancer cells. This finding suggests potential therapeutic applications in oncology, particularly for resistant cancer types .

Data Table: Biological Activities and IC50 Values

Activity Target IC50 Value (µM) Reference
Inhibition of DXSMycobacterium tuberculosis42.4
CytotoxicityCancer Cells (various types)Synergistic with CAP
Kinase InhibitionVarious kinases (GSK-3, PI3K)Not specified

Q & A

Q. What synthetic methodologies are optimal for synthesizing 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction yields be improved?

Answer: The compound can be synthesized via cyclocondensation between β-keto esters and aminopyrazoles. For example, microwave-assisted synthesis (100–150°C, 1–3 hours) with acetic acid as a catalyst enhances reaction efficiency compared to traditional reflux methods . Key steps include:

  • Precursor preparation : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with 3-methyl-1H-pyrazol-5-amine.
  • Purification : Trituration with ethyl acetate or methanol yields pure product (40–59% yields) .
    Optimization strategies :
  • Vary solvent polarity (e.g., THF vs. acetic acid) to improve solubility.
  • Adjust microwave power and time to minimize side products.
  • Use column chromatography (100% DCM) for challenging purifications .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral discrepancies be resolved?

Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.1–8.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and pyrimidinone NH (δ 12.2 ppm). Discrepancies in NH proton integration may arise from tautomerism; deuterated DMSO or CD3OD suppresses exchange broadening .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For example, C16H18N3O requires m/z 284.1394 .
  • IR : Validate carbonyl (C=O) stretches at 1650–1670 cm⁻¹ and aromatic C-C vibrations .

Q. What solvent systems are suitable for solubility testing, and how does structural modification influence solubility?

Answer:

  • Polar aprotic solvents : DMSO and DMF dissolve the compound at >10 mM.
  • Low solubility in water : Due to hydrophobic aryl groups.
  • Modification strategies : Introduce sulfonate or amine groups to enhance aqueous solubility, as seen in related pyrazolo[1,5-a]pyrimidinones .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved biological activity?

Answer:

  • DFT studies : Optimize tautomeric forms (e.g., keto-enol equilibrium) to predict stability and electronic properties.
  • Docking : Target enzymes like TYK2 or MAT2A by aligning the pyrimidinone core in allosteric pockets. Substituents at positions 2 (methyl) and 5 (4-methoxyphenyl) enhance binding affinity via hydrophobic interactions .
  • SAR analysis : Trifluoromethyl groups at position 7 improve metabolic stability but reduce solubility .

Q. What mechanisms underlie the compound’s cytotoxicity in glioblastoma models, and how can synergistic effects with external stimuli (e.g., cold atmospheric plasma) be quantified?

Answer:

  • ROS induction : The compound synergizes with cold atmospheric plasma (CAP) to elevate intracellular ROS in U-251 MG cells. Use H2DCFDA assays to measure ROS levels post-treatment (25 µM H2DCFDA, 30-minute incubation) .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation studies.
  • Dose optimization : IC50 values vary with CAP exposure time (e.g., 75 kV for 30 seconds) .

Q. How can contradictory spectral or biological data be systematically analyzed?

Answer:

  • Case study : Discrepant NH NMR signals may indicate tautomerism. Compare spectra in CDCl3 vs. DMSO-d6; tautomeric equilibrium shifts with solvent polarity .
  • Biological variability : Normalize cytotoxicity data using internal controls (e.g., pyruvate-free DMEM to avoid antioxidant interference) .
  • Statistical tools : Apply ANOVA to compare replicates and identify outliers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.